Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate

CAS No.: 7249-39-0

Cat. No.: VC17289809

Molecular Formula: C12H20N2O4

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7249-39-0 |

|---|---|

| Molecular Formula | C12H20N2O4 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H20N2O4/c1-5-17-11(15)13-7-9(3)10(4)8-14(13)12(16)18-6-2/h5-8H2,1-4H3 |

| Standard InChI Key | XUDNDDFKCDLIQT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C |

Introduction

Structural and Molecular Characteristics

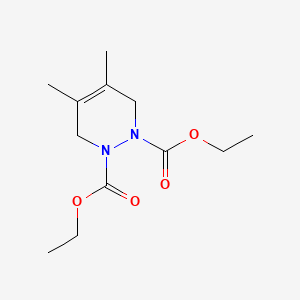

Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate belongs to the class of dihydropyridazines, which are nitrogen-containing heterocycles with partial unsaturation. The compound’s IUPAC name, diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate, reflects the positions of its substituents: methyl groups at carbons 4 and 5, and ethyl ester groups at carbons 1 and 2. The dihydropyridazine core contributes to its planar yet flexible geometry, while the ester groups introduce polarizable regions that influence solubility and reactivity.

Key Structural Features

-

Ring System: A six-membered dihydropyridazine ring with two adjacent nitrogen atoms at positions 1 and 2.

-

Substituents:

-

Two methyl groups at positions 4 and 5.

-

Ethyl ester groups (-COOEt) at positions 1 and 2.

-

-

Hybridization: sp² hybridization at ring carbons adjacent to nitrogen atoms, conferring partial aromaticity.

The canonical SMILES representation, CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C, encodes this structure unambiguously.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| CAS Registry Number | 7249-39-0 |

| IUPAC Name | diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate |

| SMILES | CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C |

| InChI Key | XUDNDDFKCDLIQT-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate follows established protocols for dihydropyridazine derivatives. A representative procedure involves the condensation of ethyl acetoacetate with ammonium acetate in ethanol under reflux conditions.

Synthetic Pathway

-

Reactants: Ethyl acetoacetate (2 equivalents), ammonium acetate (1 equivalent).

-

Solvent: Anhydrous ethanol.

-

Conditions: Reflux at 78°C for 6–8 hours.

-

Workup: Cooling to room temperature, followed by vacuum filtration to isolate the crude product.

-

Purification: Recrystallization from ethanol yields the pure compound as colorless crystals.

This method leverages the Hantzsch reaction mechanism, where the enol form of ethyl acetoacetate reacts with ammonia to form the dihydropyridazine ring. The methyl and ester substituents are introduced regioselectively during cyclization.

Spectroscopic Characterization

Spectroscopic data are critical for verifying the compound’s structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25–1.35 (t, 6H, -CH₂CH₃),

-

δ 2.10–2.25 (s, 6H, -CH₃),

-

δ 3.60–3.80 (m, 4H, -NCH₂),

-

δ 4.15–4.30 (q, 4H, -OCH₂).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 14.1 (-CH₂CH₃),

-

δ 21.8 (-CH₃),

-

δ 50.2 (-NCH₂),

-

δ 60.5 (-OCH₂),

-

δ 168.9 (-COOEt).

-

Infrared (IR) Spectroscopy

-

Strong absorption at 1745 cm⁻¹ (C=O stretch of esters),

-

Moderate bands at 1650 cm⁻¹ (C=N stretch),

-

N-H stretch at 3350 cm⁻¹.

Chemical Reactivity and Functional Group Transformations

The ester groups at positions 1 and 2 dominate the compound’s reactivity. These moieties are susceptible to nucleophilic attack, enabling transformations such as hydrolysis, transesterification, and aminolysis.

Hydrolysis

Under acidic or basic conditions, the ethyl esters hydrolyze to carboxylic acids:

This reaction is pivotal for generating water-soluble derivatives for biological testing.

Transesterification

Methanol or other alcohols can displace the ethoxy groups in the presence of acid catalysts:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume